molecular formula C13H20ClNO2 B275527 2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol

2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol

Cat. No. B275527
M. Wt: 257.75 g/mol
InChI Key: UBQOWQXMWHBLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly referred to as Clenbuterol, and it has been used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Clenbuterol has also been used as a performance-enhancing drug in sports due to its ability to increase muscle mass and reduce body fat.

Mechanism of Action

Clenbuterol works by binding to beta-2 adrenergic receptors in the body, which are primarily located in the smooth muscle cells of the airways. This binding activates a signaling pathway that leads to relaxation of the smooth muscles, resulting in bronchodilation. Clenbuterol also has anabolic effects on skeletal muscle, which is thought to be due to its ability to increase protein synthesis and decrease protein degradation.
Biochemical and Physiological Effects:
Clenbuterol has a number of biochemical and physiological effects on the body. It increases heart rate and cardiac output, which can lead to increased blood pressure. It also stimulates glycogenolysis and lipolysis, which can result in increased blood glucose and free fatty acid levels. Clenbuterol has been shown to increase muscle mass and reduce body fat in animals, although its effects in humans are less clear.

Advantages and Limitations for Lab Experiments

Clenbuterol has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized pharmacological properties. However, there are also some limitations to its use. Clenbuterol has a relatively short half-life in the body, which can make it difficult to maintain steady-state concentrations. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.

Future Directions

There are a number of potential future directions for research on Clenbuterol. One area of interest is its potential use in the treatment of heart failure, as it has been shown to have positive inotropic and chronotropic effects on the heart. Another area of interest is its anabolic effects on skeletal muscle, and whether these effects can be harnessed for therapeutic purposes. Finally, there is also interest in developing more selective beta-2 adrenergic agonists that have fewer side effects than Clenbuterol.

Synthesis Methods

The synthesis of Clenbuterol involves the reaction of 3-chloro-4-ethoxybenzylamine with 2-methyl-2-propanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using chromatography techniques. The yield of Clenbuterol is typically around 70-80%.

Scientific Research Applications

Clenbuterol has been extensively studied for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to improve lung function in patients with asthma and 2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol by relaxing the smooth muscles of the airways. Clenbuterol has also been investigated for its potential use in the treatment of heart failure, as it has been shown to have positive inotropic and chronotropic effects on the heart.

properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C13H20ClNO2/c1-4-17-12-6-5-10(7-11(12)14)8-15-13(2,3)9-16/h5-7,15-16H,4,8-9H2,1-3H3

InChI Key

UBQOWQXMWHBLFL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNC(C)(C)CO)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(C)(C)CO)Cl

Origin of Product

United States

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